 
            | REACTION_CXSMILES | [Br:1]Br.O.ClCCl.[Cl:7][C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:9]=1[OH:15]>C(O)(=O)C.C(Cl)(Cl)Cl>[Br:1][C:12]1[CH:11]=[CH:10][C:9]([OH:15])=[C:8]([Cl:7])[C:13]=1[Cl:14] | 
| Name | |
| Quantity | 
                                                                                    3.45 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrBr                                                                                 | 
| Name | |
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrBr                                                                                 | 
| Name | |
| Quantity | 
                                                                                    60 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    30 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    10 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC1=C(C=CC=C1Cl)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    16 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    4 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(Cl)(Cl)Cl                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                10 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction was vigorously stirred                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                while maintaining the temperature                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                continued stirring vigorously 0.5 h                                                                             | 
| Duration | 
                                                                                0.5 h                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                after addition                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                At this time reaction mixture                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was poured into a flask                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Organic layer was separated                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                aqueous layer was extracted with dichloromethane (3×50 mL)                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with Sat. sodium bicarbonate (3×100 mL) and brine (100 mL)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried over sodium sulfate                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The crude product (9.65 g) was carried in to the next step without any purification                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    BrC1=C(C(=C(C=C1)O)Cl)Cl                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |